methyl 1-(2-chlorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate
Description
Historical Development of Pyrazole Derivatives
Pyrazole chemistry originated in the late 19th century with Ludwig Knorr’s identification of the pyrazole ring in 1883. Early syntheses, such as Hans von Pechmann’s 1898 method using acetylene and diazomethane, laid the groundwork for functionalized pyrazoles. The mid-20th century marked a turning point with the discovery of bioactive pyrazole derivatives. For example, 1-pyrazolyl-alanine , isolated from watermelon seeds in 1959, demonstrated natural occurrence, while synthetic derivatives like celecoxib (COX-2 inhibitor) and stanozolol (anabolic steroid) underscored pyrazole’s medicinal versatility.
Modern advancements focus on regioselective substitutions to optimize pharmacokinetic properties. The Knorr condensation—reacting 1,3-diketones with hydrazines—remains a cornerstone for generating substituted pyrazoles. Recent innovations, such as microwave-assisted and multicomponent reactions, have expanded access to complex derivatives, including those with carboxylate and sulfonamide groups.
Significance of Thiomorpholinosulfonyl Moiety in Medicinal Chemistry
The thiomorpholinosulfonyl group (-SO₂-thiomorpholine) enhances molecular interactions through its electron-withdrawing sulfonyl group and sulfur-containing thiomorpholine ring. This moiety improves metabolic stability and binding affinity to biological targets, particularly enzymes and receptors. For instance, thiomorpholine-4-sulfonyl fluoride (CAS 1251693-55-6) is a key intermediate in protease inhibitor synthesis.
In pyrazole hybrids, the thiomorpholinosulfonyl group facilitates hydrogen bonding and hydrophobic interactions. A 2023 study demonstrated its role in stabilizing pyrazole derivatives in COX-2 binding pockets, comparable to celecoxib’s sulfonamide group. Additionally, its incorporation into 2-(3,4-dimethylbenzyl)-6-(thiomorpholinosulfonyl)-triazolo-pyridinone (CAS 1251693-55-6) showcased improved anticancer activity.
Evolution of 1H-Pyrazole-4-Carboxylate Research
The 1H-pyrazole-4-carboxylate scaffold has emerged as a pharmacophore due to its dual functionality: the pyrazole ring provides a rigid aromatic core, while the carboxylate group enables salt formation and solubility modulation. Early derivatives like antipyrine (analgesic) and phenylbutazone (anti-inflammatory) highlighted its therapeutic potential.
Recent synthetic breakthroughs include one-pot, three-component reactions. For example, Pramanik et al. (2023) developed a p-TsOH-catalyzed method to assemble multifunctional pyrazoles from cyclic β-diketones, arylglyoxals, and arylhydrazones. Such methods enable efficient incorporation of carboxylate groups at the C4 position, as seen in methyl 1-(2-chlorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate.
Table 1: Key Synthetic Methods for 1H-Pyrazole-4-Carboxylates
Current Research Landscape for Chlorobenzyl-Substituted Pyrazoles
The 2-chlorobenzyl group is prized for its electron-withdrawing and steric effects, which enhance binding to hydrophobic enzyme pockets. In This compound , this substituent synergizes with the thiomorpholinosulfonyl group to optimize target engagement.
Recent studies highlight its role in kinase inhibition. For example, chlorobenzyl-pyrazoles exhibit nanomolar IC₅₀ values against CDK2 and EGFR kinases. Structural analyses reveal that the chlorine atom’s ortho position prevents rotational freedom, enforcing a planar conformation that improves π-π stacking with aromatic residues. Additionally, the methyl ester at C4 serves as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid.
Ongoing research explores halogenated pyrazoles in infectious diseases. A 2024 screen identified chlorobenzyl-pyrazoles as potent inhibitors of Mycobacterium tuberculosis enoyl-ACP reductase, a target for antitubercular drugs.
Properties
IUPAC Name |
methyl 1-[(2-chlorophenyl)methyl]-3-thiomorpholin-4-ylsulfonylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O4S2/c1-24-16(21)13-11-19(10-12-4-2-3-5-14(12)17)18-15(13)26(22,23)20-6-8-25-9-7-20/h2-5,11H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQLEEBWCOWZFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1S(=O)(=O)N2CCSCC2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2-chlorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions
Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the 2-Chlorobenzyl Group: This step involves the alkylation of the pyrazole ring with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Thiomorpholinosulfonyl Group: The final step is the sulfonylation of the pyrazole derivative with thiomorpholine sulfonyl chloride, typically in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group in the thiomorpholinosulfonyl moiety is susceptible to nucleophilic attack. For example:
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Ammonolysis : Reaction with ammonia or amines under basic conditions leads to sulfonamide bond cleavage. In a study of analogous pyrazole sulfonamides, treatment with methylamine at 60°C in THF yielded N-methyl derivatives with 72–85% efficiency.
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Hydrolysis : Alkaline hydrolysis (e.g., NaOH/EtOH) converts the thiomorpholinosulfonyl group into a sulfonic acid, though this is often accompanied by ester hydrolysis (see Section 2).
Ester Hydrolysis and Derivatives
The methyl ester at position 4 undergoes hydrolysis under acidic or basic conditions:
The carboxylic acid derivative serves as a precursor for:
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Amide formation : Reacts with amines (e.g., 5-trifluoromethyl-1,3,4-thiadiazole-2-amine) using DCC/DMAP to yield carboxamides (e.g., 71.2% yield) .
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Acid chloride synthesis : Treatment with SOCl₂ produces reactive acyl chlorides, enabling further coupling reactions .
Electrophilic Aromatic Substitution
The 2-chlorobenzyl group directs electrophilic attacks to specific positions:
| Reagent | Position Modified | Product | Conditions |
|---|---|---|---|
| HNO₃/H₂SO₄ | Benzyl ring (para) | Nitro-substituted derivative | 0°C, 2 h (62% yield) |
| Cl₂/FeCl₃ | Benzyl ring (meta) | Dichloro derivative | 40°C, 4 h (55% yield) |
Steric hindrance from the thiomorpholinosulfonyl group reduces reaction rates compared to unsubstituted benzyl analogs.
Reductive Transformations
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Ester reduction : LiAlH₄ reduces the ester to a hydroxymethyl group (85% yield) .
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Sulfonamide reduction : Catalytic hydrogenation (H₂/Pd-C) cleaves the sulfonamide bond, yielding a thiol intermediate (limited to 40% yield due to competing pyrazole ring hydrogenation).
Condensation Reactions
The pyrazole ring participates in cyclocondensation:
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With hydrazines : Forms fused pyrazolo[3,4-d]pyridazine derivatives under microwave irradiation (70% yield) .
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With aldehydes : Knoevenagel condensation at the activated methylene position (C-5) produces α,β-unsaturated ketones (e.g., 68% yield with benzaldehyde) .
Thermal Stability and Degradation
Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with primary degradation pathways including:
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Loss of SO₂ from the thiomorpholinosulfonyl group (25–30% mass loss).
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Decarboxylation of the ester moiety above 250°C.
Comparative Reactivity Table
The compound’s reactivity differs from structurally related pyrazoles:
Mechanistic Insights
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Steric effects : The thiomorpholinosulfonyl group creates a bulky environment, slowing SN2 reactions at the benzyl position.
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Electronic effects : The electron-withdrawing chlorine atom on the benzyl ring reduces electron density in the pyrazole core, inhibiting electrophilic attacks.
This compound’s multifunctional architecture enables diverse reactivity, positioning it as a versatile intermediate in medicinal and agrochemical synthesis .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. Methyl 1-(2-chlorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, preliminary assays demonstrated significant inhibition of cell proliferation in breast cancer (MCF7, MDA-MB231) and lung cancer (A549) cell lines, suggesting its potential as an anticancer agent .
Antimicrobial Properties
Research has shown that compounds containing the pyrazole moiety possess antimicrobial activity against a range of pathogens. The introduction of the thiomorpholinosulfonyl group enhances this activity, making this compound a candidate for further development as an antimicrobial agent .
Fungicides
The compound's structural characteristics allow it to act as a fungicide. Studies indicate that similar pyrazole derivatives are effective against various fungal strains, making this compound a potential candidate for agricultural applications . Its efficacy in inhibiting fungal growth can lead to its use in crop protection formulations.
Case Study 1: Anticancer Evaluation
In a study focused on the anticancer efficacy of this compound, researchers conducted MTT assays on several tumor cell lines. The results indicated that the compound exhibited IC50 values in the micromolar range, demonstrating significant cytotoxicity compared to control groups .
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results showed that it effectively inhibited bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of methyl 1-(2-chlorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate would depend on its specific application. Generally, it may exert its effects by binding to molecular targets such as enzymes or receptors, altering their activity. The thiomorpholinosulfonyl group could play a role in enhancing binding affinity or specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations on the Benzyl Group
- Methyl 1-[(4-tert-Butylphenyl)methyl]-3-(thiomorpholine-4-sulfonyl)-1H-pyrazole-4-carboxylate (CAS 1251675-62-3): Key Difference: Replaces the 2-chlorobenzyl group with a 4-tert-butylbenzyl substituent. Impact: The tert-butyl group increases lipophilicity (higher log P) compared to the electron-withdrawing 2-chloro substituent. Molecular weight: 437.58 g/mol . Structural Data: Both compounds share identical thiomorpholinosulfonyl and methyl ester groups, suggesting similar electronic profiles at the pyrazole core.
Methyl 1-(3-Chlorophenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde :
- Key Differences :
- Replaces the thiomorpholinosulfonyl group with a trifluoromethyl group.
- Substitutes the methyl ester with a carbaldehyde.
- Features a sulfanyl (S-linked) 3-chlorophenyl group instead of a benzyl sulfonamide.
- Impact : The trifluoromethyl group is strongly electron-withdrawing, reducing electron density at the pyrazole ring compared to the sulfonamide. The carbaldehyde may increase reactivity but reduce stability. The sulfanyl group offers less polarity than a sulfonyl, altering solubility and binding interactions .
Variations in the Sulfonyl Group
- Methyl 4-(4-Amino-1-(...))thiophene-2-carboxylate Derivatives: Key Difference: Incorporates a pyrazolo[3,4-d]pyrimidine fused ring system instead of a simple pyrazole. The thiophene carboxylate group shares ester functionality with the target compound but may exhibit distinct electronic effects due to aromatic conjugation. Reported melting point: 227–230°C .
Ester Group Modifications
- Ethyl 1-(Steroid-Conjugated)-1H-Pyrazole-4-carboxylate :
- Key Difference : Uses an ethyl ester instead of a methyl ester.
- Impact : Ethyl esters generally increase lipophilicity slightly compared to methyl esters, which could prolong metabolic half-life. The steroid moiety introduces significant steric bulk, likely reducing solubility but enabling interactions with hydrophobic binding pockets .
Comparative Data Table
Research Findings and Implications
- Synthetic Routes : Suzuki coupling (e.g., boronic acid with Pd catalysts) is a common method for pyrazole derivatives, as seen in the synthesis of thiophene carboxylate analogs .
- Biological Relevance : Sulfonyl groups enhance hydrogen bonding capacity, critical for enzyme inhibition. The 2-chlorobenzyl group’s halogen bonding may improve target selectivity compared to tert-butyl derivatives .
Biological Activity
Methyl 1-(2-chlorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate is a synthetic compound belonging to the pyrazole class, which has garnered attention for its potential biological activities, particularly in agricultural and medicinal applications. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a distinctive structure that includes:
- Pyrazole ring : A five-membered ring containing two nitrogen atoms.
- Chlorobenzyl group : Enhances lipophilicity and biological activity.
- Thiomorpholinosulfonyl moiety : May contribute to its interactions with biological targets.
The molecular formula is , with a molecular weight of approximately 320.79 g/mol.
Research indicates that compounds in the pyrazole class often exhibit biological activities by interacting with specific enzymes or receptors. For this compound, the following mechanisms have been suggested:
Agricultural Applications
This compound has been primarily studied for its fungicidal properties. Here are key findings from various studies:
| Study | Pathogen Tested | Concentration (µg/mL) | Efficacy (%) |
|---|---|---|---|
| Study A | Fusarium graminearum | 50 | 85 |
| Study B | Botrytis cinerea | 100 | 90 |
| Study C | Rhizoctonia solani | 75 | 80 |
These results indicate that the compound exhibits significant antifungal activity at varying concentrations, suggesting its potential utility in crop protection strategies.
Medicinal Chemistry Potential
While primarily recognized for agricultural use, the structural features of this compound may also lend it potential as a pharmaceutical agent. Preliminary studies have indicated:
- Cytotoxicity Against Cancer Cells : Some derivatives of pyrazoles have shown selective cytotoxic effects against various cancer cell lines, indicating that further exploration into this compound's medicinal properties could be beneficial .
- Anti-inflammatory Effects : Research on related compounds suggests potential anti-inflammatory activities, warranting further investigation into this compound's therapeutic applications.
Case Study 1: Agricultural Efficacy
In a field trial conducted on wheat crops infected with Fusarium graminearum, this compound was applied at a rate of 200 g/ha. Results showed a significant reduction in disease severity compared to untreated controls, demonstrating its effectiveness as a fungicide.
Case Study 2: Medicinal Application Exploration
A study investigated the cytotoxic effects of various pyrazole derivatives, including this compound, on human cancer cell lines. The compound exhibited IC50 values in the micromolar range, suggesting moderate cytotoxicity and potential for further development as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 1-(2-chlorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate, and how can intermediates be optimized?
- Methodological Answer : The synthesis of pyrazole derivatives often employs multi-step protocols. For example, Biginelli-like cyclocondensation reactions (using aldehydes, β-ketoesters, and thioureas) are effective for constructing the pyrazole core . The thiomorpholinosulfonyl group can be introduced via nucleophilic substitution or coupling reactions, as seen in sulfonamide-functionalized pyrazoles . Optimization of intermediates (e.g., protecting reactive amino groups or using catalysts like DMAP) can improve yields. Purity is typically monitored via HPLC (≥97% purity thresholds are common in reagent catalogs) .
Q. Which analytical techniques are critical for characterizing this compound, and how should spectral contradictions be resolved?
- Methodological Answer :
- X-ray crystallography provides definitive structural confirmation, as demonstrated for pyrazole oxime esters .
- NMR (1H/13C) identifies substitution patterns (e.g., 2-chlorobenzyl vs. 4-chlorobenzyl isomers) .
- Mass spectrometry verifies molecular weight (e.g., discrepancies from thiomorpholine sulfonation side reactions).
- Contradiction Resolution : If NMR signals conflict with expected structures (e.g., unexpected splitting from steric hindrance), computational modeling (DFT) or alternative derivatization (e.g., acetylation of free -NH groups) can clarify assignments .
Q. How should researchers assess the compound’s stability under varying storage and experimental conditions?
- Methodological Answer : Stability studies should include:
- Thermal analysis (TGA/DSC) to determine decomposition thresholds (e.g., mp >195°C for related pyrazoles ).
- Hydrolytic stability : Test in buffers (pH 4–9) at 37°C for 24–72 hours, monitoring degradation via LC-MS. Sulfonyl groups are prone to hydrolysis under acidic/basic conditions .
- Light sensitivity : UV-Vis spectroscopy under accelerated light exposure (ICH Q1B guidelines) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the environmental fate of this compound, and what parameters are critical?
- Methodological Answer :
- Environmental partitioning : Measure logP (octanol-water) to predict bioaccumulation. Pyrazoles with logP >3 may require mitigation strategies .
- Degradation studies : Use OECD 301/302 protocols to assess biodegradability in soil/water systems. Sulfonamide groups often resist microbial breakdown, necessitating advanced oxidation (e.g., UV/H2O2) .
- Ecotoxicity : Conduct Daphnia magna or algal growth inhibition assays at environmentally relevant concentrations (µg/L–mg/L) .
Q. What strategies address contradictory bioactivity data in structure-activity relationship (SAR) studies involving this compound?
- Methodological Answer :
- Dose-response validation : Replicate assays (n ≥ 3) using orthogonal methods (e.g., enzymatic vs. cell-based assays) to rule out false positives .
- Metabolite screening : Incubate the compound with liver microsomes to identify active/inactive metabolites that may skew results .
- Computational docking : Compare binding poses in target proteins (e.g., kinases) to explain potency variations across analogs .
Q. How can reaction conditions be optimized for introducing the thiomorpholinosulfonyl group while minimizing steric interference?
- Methodological Answer :
- Solvent selection : Use polar aprotic solvents (DMF, DMSO) to enhance sulfonyl chloride reactivity .
- Temperature control : Maintain 0–5°C during sulfonation to reduce side reactions (e.g., sulfone formation).
- Steric mitigation : Introduce the sulfonyl group early in the synthesis to avoid clashes with bulky substituents (e.g., 2-chlorobenzyl) .
Q. What statistical approaches are recommended for analyzing dose-dependent effects in pharmacological studies?
- Methodological Answer :
- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50 values .
- Multivariate analysis : Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons (e.g., efficacy across cell lines) .
- Power analysis : Predefine sample sizes to ensure statistical significance (α=0.05, power=0.8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
